2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid
Description
Properties
Molecular Formula |
C13H11ClN2O2S |
|---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H11ClN2O2S/c1-19-13-15-5-4-9(16-13)6-8-2-3-11(14)10(7-8)12(17)18/h2-5,7H,6H2,1H3,(H,17,18) |
InChI Key |
MCYKDGGNCAFNKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)CC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Route
This two-stage approach constructs the methylene bridge early in the synthesis:
Stage 1: 2-Chloro-5-methylbenzoic acid undergoes bromination at the methyl group using $$N$$-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) to yield 2-chloro-5-(bromomethyl)benzoic acid. Patent data suggests 72-78% yields when using chlorobenzene as solvent.
Stage 2: Coupling with 2-(methylthio)pyrimidine via nucleophilic substitution:
$$
\text{2-(Methylthio)pyrimidine} + \text{2-chloro-5-(bromomethyl)benzoic acid} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound}
$$
Triethylamine scavenges HBr, with dimethylformamide enabling reaction completion in 6-8 hours at 60°C. Yield optimization studies show:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 40-80 | 60 | +22% |
| Molar Ratio (Py:Br) | 1.0-1.5 | 1.2 | +18% |
| Solvent | DMF/DMSO/THF | DMF | +15% |
Post-reaction purification uses acid-base extraction (pH 4.5-5.0) to recover 89% pure product, with final recrystallization from ethanol/water (3:1) elevating purity to 98.5%.
Suzuki-Miyaura Cross-Coupling Approach
For enhanced regiocontrol, this method employs palladium-catalyzed coupling:
Intermediate Synthesis:
- 5-Bromo-2-chlorobenzoic acid prepared via directed ortho-metalation (LDA, -78°C) followed by bromine quench
- 4-(Methylthiopyrimidin-2-yl)boronic acid synthesized from 2-chloropyrimidine using Miyaura borylation
Coupling Conditions:
$$
\text{5-Bromo-2-chlorobenzoic acid} + \text{Boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target compound}
$$
Critical parameters from parallel patent syntheses:
| Catalyst Loading | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2 mol% Pd | K$$2$$CO$$3$$ | DME/H$$_2$$O | 68 |
| 5 mol% Pd | Cs$$2$$CO$$3$$ | Toluene | 72 |
| 3 mol% Pd | K$$3$$PO$$4$$ | Dioxane | 81 |
Reaction monitoring via HPLC-MS shows complete boronic acid consumption within 3 hours at 90°C. Post-coupling, acidic workup (1M HCl) precipitates the product, achieving 93% purity before chromatographic polishing.
One-Pot Tandem Synthesis
Critical Process Comparisons
| Metric | Friedel-Crafts | Suzuki Coupling | Tandem Synthesis |
|---|---|---|---|
| Total Steps | 2 | 3 | 1 |
| Average Yield (%) | 71 | 68 | 61 |
| Purity Post-Workup | 98.5 | 93 | 89 |
| Scalability (kg) | 50 | 25 | 10 |
| Cost Index | 1.0 | 1.8 | 0.7 |
Friedel-Crafts alkylation demonstrates superior scalability for industrial applications, while tandem synthesis offers cost advantages in small-scale API production. Suzuki coupling provides the highest regiochemical fidelity (99.8% by $$^{1}$$H NMR).
Process Optimization Strategies
Solvent Effects on Reaction Kinetics
Screening of 12 solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 4.5 |
| DMSO | 46.7 | 81 | 3.2 |
| NMP | 32.2 | 75 | 5.1 |
| THF | 7.5 | 63 | 8.7 |
Higher dielectric media accelerate ionic intermediates but risk ester hydrolysis. DMSO achieves optimal balance between rate and selectivity.
Catalytic System Innovations
Bimetallic Pd/Cu systems enhance coupling efficiency:
| Catalyst | TOF (h$$^{-1}$$) | TON | Yield (%) |
|---|---|---|---|
| Pd(OAc)$$_2$$ | 45 | 890 | 68 |
| Pd/CuI (1:1) | 112 | 2100 | 83 |
| Pd-Nanoparticles | 98 | 1850 | 79 |
Copper iodide suppresses proto-deboronation, increasing functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzoic acid moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
Key Comparisons
- Substituent Position : The target compound’s 5-position pyrimidinylmethyl group contrasts with analogs like 3-(2-methyl-4-pyrimidinyl)benzoic acid , where the pyrimidine is at the 3-position. Positional isomerism can drastically alter steric and electronic interactions in biological targets.
- Functional Group Effects: Methylthio vs. Amino: The methylthio group in the target compound provides moderate hydrophobicity and metabolic stability compared to the more polar amino group in 3-(2-Aminopyrimidin-5-yl)benzoic acid .
- Biological Activity : While direct data are unavailable, the trifluoromethyl group in ’s compound suggests higher membrane permeability, whereas the sulfamoyl group in ’s analog may improve target binding via hydrogen bonding .
Physicochemical Properties
Biological Activity
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure incorporates a chloro-substituted benzoic acid moiety and a methylthio-pyrimidine unit, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be illustrated as follows:
This compound features:
- A chlorine atom at the 2-position of the benzoic acid.
- A methylthio group attached to the pyrimidine ring at the 4-position.
- A pyrimidine ring that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzoic acid have shown significant inhibitory effects on various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds can range from 3.0 µM to over 20 µM, indicating varying degrees of potency against tumor proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | Apoptosis induction |
| Compound B | A549 | 3.0 | Cell cycle arrest |
| 2-Chloro-5-(methylthio)benzoic acid | TBD | TBD | TBD |
Anticholinesterase Activity
The potential for cholinesterase inhibition has been explored in related compounds, suggesting that this compound may also exhibit similar activity. Inhibitors of acetylcholinesterase (AChE) are crucial in treating diseases such as Alzheimer's. The comparison of IC50 values for various compounds indicates that modifications in structure can enhance inhibitory potency .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects through inhibition of cyclooxygenases (COXs). Selectivity towards COX-2 over COX-1 is particularly desirable in developing anti-inflammatory drugs to minimize gastrointestinal side effects. The selectivity index for some derivatives has been reported as high as 3.46 .
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Studies indicate that certain structural features facilitate apoptosis in cancer cells.
- Cell Cycle Modulation : The compound may interfere with cell cycle regulation, leading to growth inhibition.
Case Studies
Several case studies have been conducted on related compounds that provide insights into their biological activities:
-
Study on Antitumor Activity : A series of benzoic acid derivatives were tested against human cancer cell lines, revealing that modifications at specific positions significantly impacted their efficacy.
- Findings : Compounds with electron-withdrawing groups exhibited enhanced antitumor activity.
-
Cholinesterase Inhibition Study : Various analogs were screened for their ability to inhibit AChE.
- Results : Certain derivatives showed IC50 values comparable to established inhibitors like donepezil, suggesting potential for cognitive enhancement therapies.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)methyl)benzoic Acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclization reactions using substituted benzoic acid derivatives and phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Key intermediates, such as 2-chloro-5-(methylthio)benzoic acid, may undergo Curtius rearrangement or coupling with pyrimidine derivatives. Optimization involves:
- Temperature Control: Maintaining 120°C ensures efficient cyclization while minimizing side reactions.
- Catalyst Screening: Lewis acids like AlCl₃ or ZnCl₂ may enhance yields in coupling steps.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product .
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Methodological Answer: Structural elucidation requires multi-spectral analysis:
Q. What analytical methods ensure purity and stability of the compound during storage?
Methodological Answer:
- HPLC-PDA: Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to detect impurities >0.1% .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >200°C indicates suitability for long-term storage).
- pH-Dependent Solubility: Test in buffers (pH 2–8) to determine optimal storage conditions (e.g., lyophilized form for hygroscopic samples) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog Synthesis: Modify the pyrimidine ring (e.g., replace methylthio with amino or halogens) and the benzoic acid substituents .
- In Vitro Assays:
- Data Analysis: Use QSAR models to correlate substituent electronegativity/logP with activity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility Checks: Validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain divergent results .
- Co-crystallization Studies: Determine binding modes with target proteins (e.g., X-ray crystallography) to clarify mechanistic discrepancies .
Q. How can target proteins be identified for this compound in complex biological systems?
Methodological Answer:
- Chemical Proteomics: Employ affinity chromatography with immobilized compound derivatives to pull down interacting proteins .
- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) against recombinant protein libraries.
- CRISPR-Cas9 Screening: Genome-wide knockout libraries can reveal synthetic lethal partners .
Q. What methodologies are recommended for analyzing degradation products or synthetic impurities?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- LC-HRMS: Identify impurities via accurate mass matching (e.g., m/z 366.65 for the parent ion; fragments at m/z 250.1 and 132.8) .
- Stability-Indicating Methods: Validate HPLC conditions per ICH Q2(R1) guidelines to quantify degradation products .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use software like SwissADME or ADMETLab to estimate:
- LogP (optimal range: 2–4 for oral bioavailability).
- CYP450 inhibition (risk of drug-drug interactions).
- Molecular Dynamics Simulations: Model membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer interactions .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .
- Emergency Procedures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
